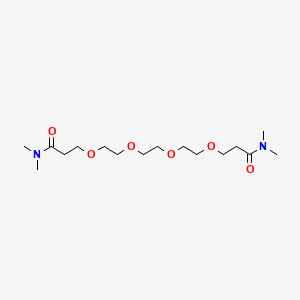
N~1~,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide: is a synthetic organic compound characterized by its unique structure, which includes multiple ether and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide typically involves the reaction of a diamine with a diacid chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is usually catalyzed by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of N1,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or ethers.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of N1,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. Its ability to form stable complexes with biomolecules makes it a potential candidate for drug delivery and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A related compound with similar amine functional groups but lacking the ether linkages.
N,N-Dimethylformamide: Another amide-containing compound used in organic synthesis.
Polyethylene glycol: A polymer with ether linkages but without the amide groups.
Uniqueness
N~1~,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide is unique due to its combination of ether and amide functional groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
55359-48-3 |
|---|---|
Molekularformel |
C16H32N2O6 |
Molekulargewicht |
348.43 g/mol |
IUPAC-Name |
3-[2-[2-[2-[3-(dimethylamino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]-N,N-dimethylpropanamide |
InChI |
InChI=1S/C16H32N2O6/c1-17(2)15(19)5-7-21-9-11-23-13-14-24-12-10-22-8-6-16(20)18(3)4/h5-14H2,1-4H3 |
InChI-Schlüssel |
ZSSXKLXIVYELPY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)CCOCCOCCOCCOCCC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



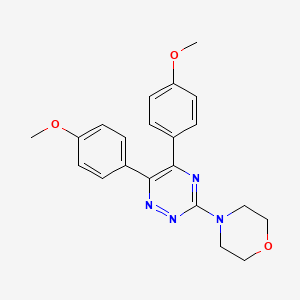
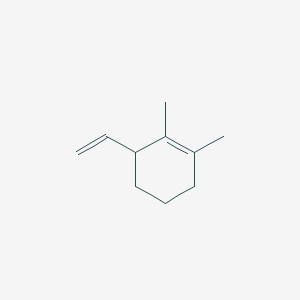
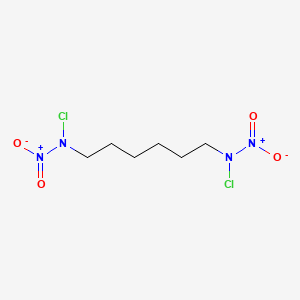
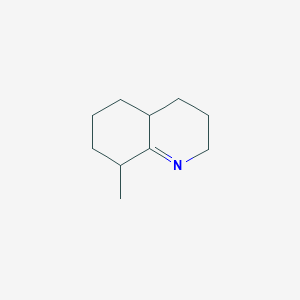


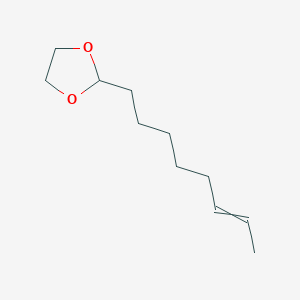

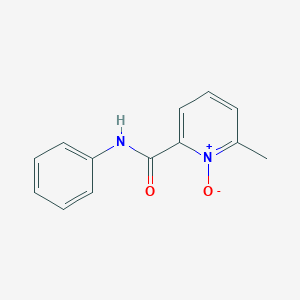
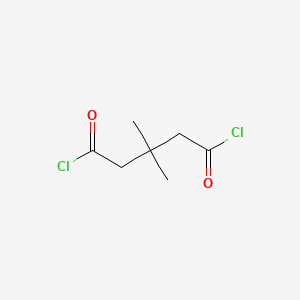
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)
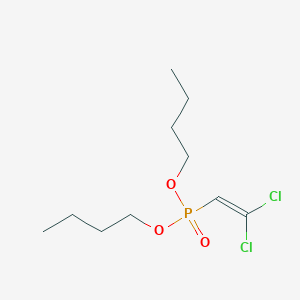
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
